
cis-Cyclohexene Oxide
Overview
Description
Cis-Cyclohexene Oxide is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Applications
Synthesis of Chemical Intermediates
cis-Cyclohexene oxide is primarily utilized as an industrial raw material in organic synthesis. It serves as a reactive epoxy compound for synthesizing various alicyclic chemical intermediates used in the production of pesticides, pharmaceuticals, fragrances, and dyes. Its high reactivity allows for the formation of diverse functional groups through nucleophilic attack on the epoxide ring .
Photopolymerization
Another significant application is in photopolymerization processes. This compound acts as a monomer that can undergo photoinitiated cationic polymerization, which is not sensitive to oxygen or radical intermediates. This property makes it valuable in developing coatings and adhesives .
Polymer Chemistry
Ring-Opening Polymerization
Recent studies have highlighted the use of this compound in ring-opening polymerization (ROP). For instance, novel iron complexes have been developed to catalyze the ROP of this compound into poly(cyclohexene oxide), demonstrating high selectivity and conversion rates. These polymers have potential applications in producing biodegradable materials .
Cyclic Carbonate Formation
This compound can also react with carbon dioxide to form cyclic carbonates through a bimetallic catalytic system. This reaction not only provides a method for carbon capture but also yields valuable cyclic carbonate products that can be used as solvents or precursors for further chemical transformations .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound has been employed as an enzyme inhibitor in various studies. It has shown non-competitive inhibition of epoxide hydrolase, making it useful in investigating metabolic pathways involving epoxide compounds. For example, it was used to study the metabolism of benzo[a]pyrene in human liver homogenates .
Microbiological Applications
The compound has also been utilized as a substrate in microbiological studies. It has been shown to affect enzyme activities related to the metabolism of other compounds, such as styrene and bromobenzene, thereby providing insights into their toxicological profiles .
Case Studies
Safety and Environmental Considerations
While this compound has numerous applications, safety data indicate that it should be handled with care due to its potential irritant properties and effects on human health. The National Toxicology Program has not classified it as a carcinogen; however, further studies are recommended to fully understand its long-term effects on human health and the environment .
Properties
Molecular Formula |
C6H10O |
---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1R,6S)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2/t5-,6+ |
InChI Key |
ZWAJLVLEBYIOTI-OLQVQODUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)O2 |
Canonical SMILES |
C1CCC2C(C1)O2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.